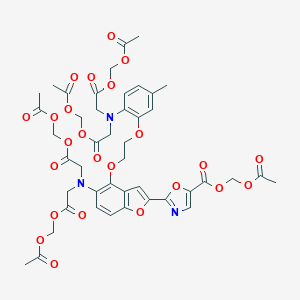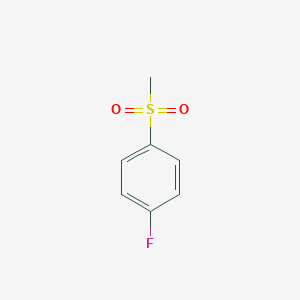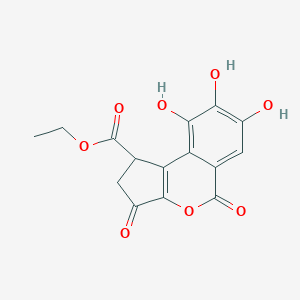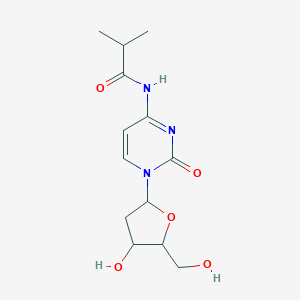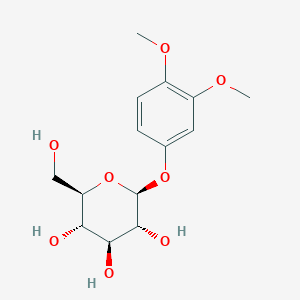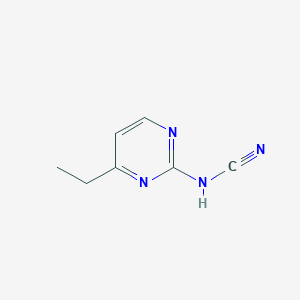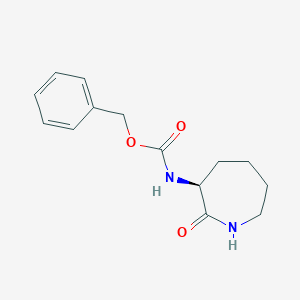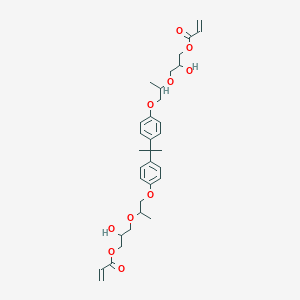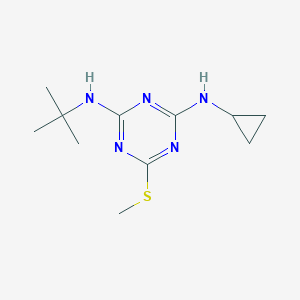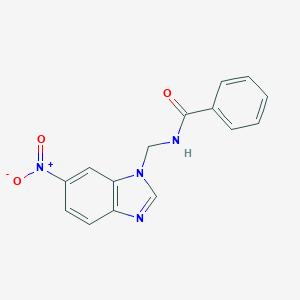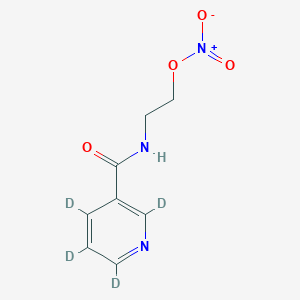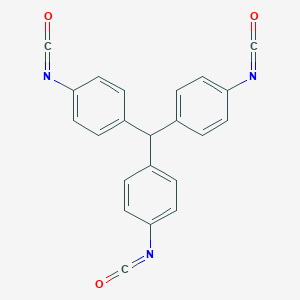![molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0](/img/structure/B21213.png)
3-[4-(Methylsulfanyl)phenyl]acrylic acid
概要
説明
3-[4-(Methylsulfanyl)phenyl]acrylic acid, also known as 4-thiomethylcinnamic acid, is an organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an acrylic acid moiety. It is a white crystalline solid with a melting point of 174-175°C and a boiling point of 362.8±25.0°C .
準備方法
Synthetic Routes and Reaction Conditions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be synthesized through the condensation reaction between 4-methylthiophenol and pyruvic acid . The reaction involves the following steps:
Formation of 4-methylthiophenol copper bromide: 4-methylthiophenol reacts with copper bromide to form 4-methylthiophenol copper bromide.
Condensation Reaction: The 4-methylthiophenol copper bromide then reacts with pyruvic acid to form an acyl intermediate.
Hydrolysis: The acyl intermediate undergoes hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[4-(Methylsulfanyl)phenyl]propionic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
3-[4-(Methylsulfanyl)phenyl]acrylic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
類似化合物との比較
3-[4-(Methylsulfanyl)phenyl]acrylic acid can be compared with other similar compounds, such as:
4-Methylthio cinnamic acid: Similar structure but with different substituents on the phenyl ring.
3-[4-(Methylsulfonyl)phenyl]acrylic acid: Contains a sulfonyl group instead of a sulfanyl group.
3-[4-(Methylthio)phenyl]propionic acid: The acrylic acid moiety is reduced to a propionic acid.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
